molecular formula C16H17NO2 B5575325 N-(2,5-dimethylphenyl)-2-phenoxyacetamide CAS No. 303792-44-1

N-(2,5-dimethylphenyl)-2-phenoxyacetamide

Cat. No.: B5575325
CAS No.: 303792-44-1
M. Wt: 255.31 g/mol
InChI Key: UCBCNEZMGLJKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 2,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-phenoxyacetamide typically involves the reaction of 2,5-dimethylaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-dimethylaniline+phenoxyacetyl chlorideThis compound+HCl\text{2,5-dimethylaniline} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-dimethylaniline+phenoxyacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Phenoxy radicals and corresponding oxidized products.

    Reduction: N-(2,5-dimethylphenyl)-2-phenoxyethylamine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy group can enhance the compound’s ability to penetrate cell membranes, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)acetamide: Lacks the phenoxy group, which may reduce its biological activity.

    2-phenoxyacetamide: Lacks the 2,5-dimethylphenyl group, which may affect its chemical reactivity and biological properties.

    N-(2,5-dimethylphenyl)-2-chloroacetamide:

Uniqueness

N-(2,5-dimethylphenyl)-2-phenoxyacetamide is unique due to the presence of both the phenoxy and 2,5-dimethylphenyl groups. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-8-9-13(2)15(10-12)17-16(18)11-19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBCNEZMGLJKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273195
Record name N-(2,5-Dimethylphenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303792-44-1
Record name N-(2,5-Dimethylphenyl)-2-phenoxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303792-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,5-Dimethylphenyl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.